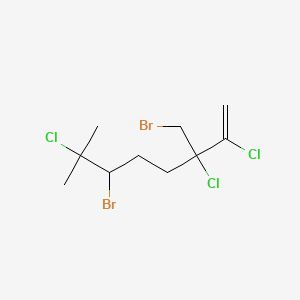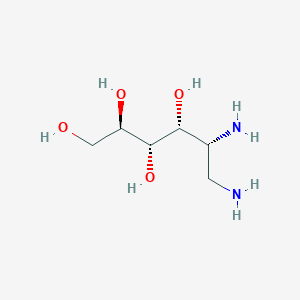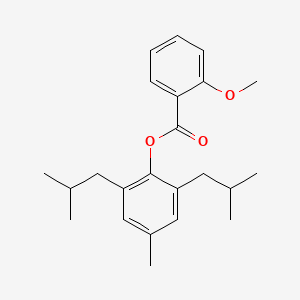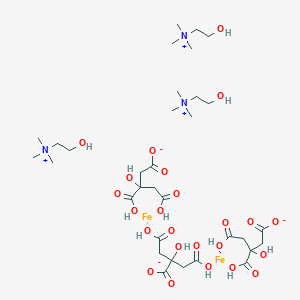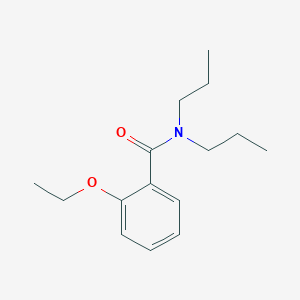
2-Ethoxy-n,n-dipropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-n,n-dipropylbenzamide is an organic compound with the molecular formula C15H23NO2 It is a benzamide derivative characterized by the presence of an ethoxy group and two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-n,n-dipropylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with n,n-dipropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with n,n-dipropylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-n,n-dipropylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of 2-ethoxy-n,n-dipropylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Ethoxy-n,n-dipropylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-n,n-dipropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzamide: Lacks the n,n-dipropyl groups, resulting in different chemical and biological properties.
n,n-Dipropylbenzamide: Lacks the ethoxy group, affecting its reactivity and applications.
2-Methoxy-n,n-dipropylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
2-Ethoxy-n,n-dipropylbenzamide is unique due to the presence of both the ethoxy group and the n,n-dipropyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5442-04-6 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-ethoxy-N,N-dipropylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
GEXWPSVMGWBGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



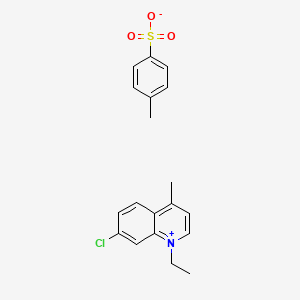
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
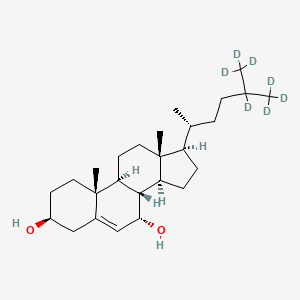
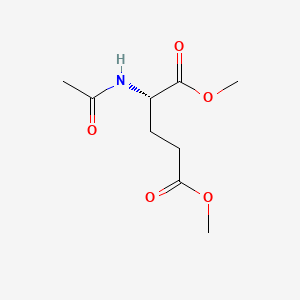
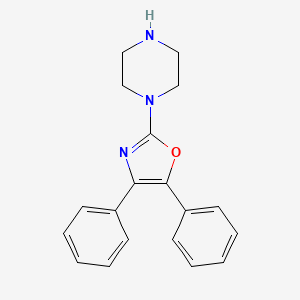
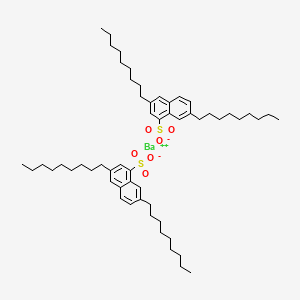
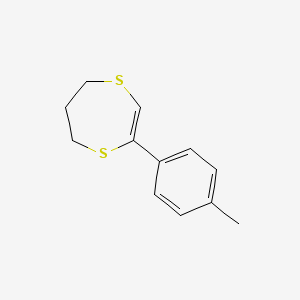
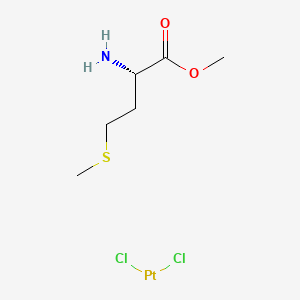
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
